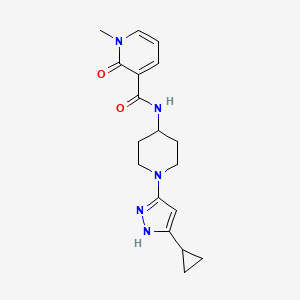
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A piperidine ring ,
- A pyrazole moiety ,
- A dihydropyridine core .
This structural diversity contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O2 |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 2034208-94-9 |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have reported IC50 values as low as 0.36 µM for CDK2, indicating potent inhibitory effects .
Receptor Modulation
The compound may act as a positive allosteric modulator (PAM) for certain receptors. Similar compounds have been shown to enhance the activity of metabotropic glutamate receptors (mGluR), which are implicated in various neurological processes. This modulation can lead to therapeutic effects in conditions such as schizophrenia and anxiety disorders .
Antitumor Activity
Recent studies have explored the antitumor potential of compounds related to this compound. For example, ultrasonic-assisted synthesis of similar heterocycles has demonstrated promising results against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .
Neuroprotective Effects
Given its interaction with glutamate receptors, the compound may possess neuroprotective properties. Research on structurally related compounds has shown potential in protecting neuronal cells from excitotoxicity, a common pathway in neurodegenerative diseases .
Case Studies
Case Study 1: In Vitro Assessment
A study evaluated the cytotoxic effects of a related pyrazolo compound on HeLa and HCT116 cell lines, revealing significant antiproliferative activity. The compound's effectiveness was attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Case Study 2: Animal Model Evaluation
In vivo studies using rodent models assessed the efficacy of the compound in reversing amphetamine-induced hyperlocomotion, a model for psychostimulant activity. The results indicated that the compound could effectively modulate behavioral responses without causing significant side effects .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-8-2-3-14(18(22)25)17(24)19-13-6-9-23(10-7-13)16-11-15(20-21-16)12-4-5-12/h2-3,8,11-13H,4-7,9-10H2,1H3,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYMYFQZYTVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














